molecular formula C17H19N5NaO6S2 B033173 Cefovecin sodium CAS No. 141195-77-9

Cefovecin sodium

Cat. No.: B033173
CAS No.: 141195-77-9
M. Wt: 476.5 g/mol
InChI Key: KFMRMRJGHFUFOV-VQWMGBAQSA-N
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Mechanism of Action

Target of Action

Cefovecin sodium, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial survival .

Mode of Action

This compound exerts its antibacterial effects by binding to PBPs, thereby inhibiting bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By binding to PBPs, this compound prevents the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis. This disruption in the pathway leads to the weakening of the bacterial cell wall, causing bacterial cell lysis and death .

Pharmacokinetics

It is rapidly and completely absorbed following subcutaneous administration . In dogs, the half-life of cefovecin is 5.5 days, and in cats, it is 6.9 days . Due to its high protein-binding property, this compound remains in the body for up to 65 days .

Result of Action

The molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell death . On a cellular level, this results in the effective treatment of skin infections in cats and dogs caused by susceptible strains of bacteria, including Staphylococcus intermedius, Streptococcus canis, and Pasteurella multocida .

Action Environment

Environmental factors such as the presence of other drugs, patient compliance, and the specific characteristics of the infection site can influence the action, efficacy, and stability of this compound. For instance, the long duration of therapeutic plasma concentrations and lack of adverse effects make this compound a useful antimicrobial drug for treating skin infections in cats and dogs . These injectable agents can present long-lasting subtherapeutic concentrations after the resolution of infection, which is related to the development of microbial resistance .

Biochemical Analysis

Biochemical Properties

Cefovecin sodium interacts with penicillin-binding proteins in bacterial cell walls, blocking cell wall synthesis and resulting in cell death . This interaction is key to its role in biochemical reactions. It is highly protein-bound and has a long duration of activity .

Cellular Effects

This compound exerts its effects on various types of cells, particularly bacterial cells. It inhibits cell wall mucopeptide synthase, thereby hindering cell wall mucopeptide synthesis, causing bacterial cell wall defects, bacterial expansion, and lysis . This impacts cellular function, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to penicillin-binding proteins in the bacterial cell wall. This binding inhibits the synthesis of the bacterial cell wall, leading to cell death . It does not affect species of Pseudomonas or Enterococcus due to its high protein-binding .

Temporal Effects in Laboratory Settings

The antimicrobial effects of this compound last for 14 days following administration . Over time, the presence of subtherapeutic concentrations after the resolution of infections is associated with the development of resistance in microbes .

Dosage Effects in Animal Models

In drug studies, this compound administered to dogs was 92.4% effective against skin infections at the recommended dosage . In cats, it was 96.8% effective against skin infections . The effects of the product vary with different dosages in animal models, and high doses may lead to adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway that disrupts bacterial cell wall synthesis . It binds to penicillin-binding proteins, which are enzymes involved in the final step of cell wall biosynthesis .

Transport and Distribution

This compound is administered via subcutaneous injection . It is highly protein-bound, which may influence its transport and distribution within cells and tissues .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization within animal cells. Within bacterial cells, it targets the cell wall, specifically the penicillin-binding proteins involved in cell wall synthesis .

Preparation Methods

The synthesis of cefovecin sodium involves several steps. One method includes the reaction of a THF Cephem compound with a MAEM compound . Another process involves treating 2-(Z)-methoxyimino-2-(2-tritylaminothiazol-4-yl)acetic acid hydrochloride with mesyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to produce a mesylate compound. This compound is then condensed with a cephem compound, followed by deprotection and hydrolysis to yield this compound . Industrial production methods focus on optimizing these reactions to increase yield and purity while reducing production costs .

Chemical Reactions Analysis

Cefovecin sodium undergoes various chemical reactions, including:

Scientific Research Applications

Cefovecin sodium is extensively used in veterinary medicine for treating skin infections in cats and dogs . Its long-acting nature makes it particularly useful in ensuring compliance with treatment regimens.

Properties

CAS No.

141195-77-9

Molecular Formula

C17H19N5NaO6S2

Molecular Weight

476.5 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/b21-10-;/t9-,11+,15+;/m0./s1

InChI Key

KFMRMRJGHFUFOV-VQWMGBAQSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+]

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O.[Na]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O.[Na]

Synonyms

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt (1:1);  [6R-[3(S*),6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]am

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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